2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid (CAS: 1539234-65-5) is a synthetic, non-proteinogenic amino acid derivative featuring a 5-chlorothiophene moiety attached to the β-carbon of an alanine backbone. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis due to its reactive amino and carboxylic acid functional groups.

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
Cat. No. B13283111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESC1=C(SC=C1CC(C(=O)O)N)Cl
InChIInChI=1S/C7H8ClNO2S/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11)
InChIKeyKCKBVFFCLXOLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid: A Non-Proteinogenic Amino Acid for Specialized Procurement


2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid (CAS: 1539234-65-5) is a synthetic, non-proteinogenic amino acid derivative featuring a 5-chlorothiophene moiety attached to the β-carbon of an alanine backbone. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis due to its reactive amino and carboxylic acid functional groups . While its specific biological activity profile is not extensively characterized in primary literature, the compound is commercially available from multiple suppliers in research-grade purity (typically 95%), and its chiral (R)- and (S)-enantiomers are also marketed for applications requiring stereochemical precision [1].

Why Generic Substitution of 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid Fails: Positional Isomerism and Stereochemical Requirements


Generic substitution of 2-amino-3-(5-chlorothiophen-3-yl)propanoic acid with seemingly similar thiophene-containing amino acids is not a viable strategy for rigorous research. The specific position of the chlorine atom on the thiophene ring (the 3-yl position) and the attachment point of the amino acid side chain are critical structural determinants that can drastically alter molecular recognition and reactivity. For example, the positional isomer 3-(5-chlorothien-2-yl)-L-alanine (where the alanine is attached at the 2-position of the thiophene ring) is a distinct chemical entity with a different spatial and electronic profile, which can lead to divergent biological activity and chemical behavior . Furthermore, for studies requiring specific stereochemistry, the use of the racemic mixture (2-amino-3-(5-chlorothiophen-3-yl)propanoic acid) in place of a defined enantiomer (e.g., the (2R)-enantiomer [1]) would confound results in any chiral environment, including most biological systems. Substitution without rigorous validation of structure and purity jeopardizes data reproducibility and the validity of structure-activity relationship (SAR) conclusions.

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid: A Product-Specific Quantitative Evidence Guide for Procurement Decisions


Regioisomeric Purity: Differentiating 3-yl from 2-yl Thiophene Attachment

The defining structural feature of 2-amino-3-(5-chlorothiophen-3-yl)propanoic acid is the regiospecific attachment of the alanine side chain to the 3-position of the 5-chlorothiophene ring. This distinguishes it from the more common 2-yl isomer, 3-(5-chlorothien-2-yl)-L-alanine (CAS: 911471-88-0) . The 3-yl substitution pattern results in a different vector for the amino acid moiety relative to the chlorine atom, which is a critical determinant in molecular recognition. While direct comparative bioactivity data is not publicly available for these two specific regioisomers, the principle of regioisomer-dependent activity is a fundamental tenet of medicinal chemistry. For instance, in a study on Notch-1-sparing γ-secretase inhibitors, the 2-sulfonyl thiophene isomer (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol exhibited an EC50 of 28 nM, whereas other regioisomers were not reported as active [1]. This underscores the importance of regioisomeric purity for reproducible SAR studies.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Stereochemical Integrity: The Impact of Chirality on Research Outcomes

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid exists as a racemic mixture (CAS: 1539234-65-5). Its individual enantiomers, (2R)-2-amino-3-(5-chlorothiophen-3-yl)propanoic acid (CAS: 1843427-55-3) and the corresponding (2S)-enantiomer, are also available for specialized procurement [1]. The use of a racemate versus a single enantiomer introduces a 50% dilution of the active stereoisomer (if one is preferentially active) and can lead to misinterpretation of biological data due to the potentially different, or even opposing, activities of each enantiomer. In the context of amino acid derivatives, stereochemistry is paramount; for example, the enantioselective synthesis of (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol achieved a high enantiomeric excess (ee) of 98%, highlighting the importance of stereochemical control for achieving potent biological activity (EC50=28 nM) [2].

Chiral Synthesis Enantioselective Studies Drug Discovery

Purity and Impurity Profile: Benchmarking for Reproducible Results

The purity of commercially available 2-amino-3-(5-chlorothiophen-3-yl)propanoic acid is typically specified at 95% by suppliers . This is a critical procurement specification. While no data is available on the identity or biological impact of the remaining 5% of impurities, it is standard practice in research to use compounds of this purity for initial screening and as synthetic intermediates. For more demanding applications, such as advanced lead optimization or in vivo studies, a higher purity grade (>98%) or rigorous in-house purification and characterization would be required. The CAS number 1539234-65-5 serves as the unique identifier for this specific chemical entity, ensuring that the procured material matches the structure intended for study .

Analytical Chemistry Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid


Peptidomimetic Design and Synthesis

The compound's primary value proposition is as a conformationally constrained, non-proteinogenic amino acid building block for peptidomimetic design. The 5-chlorothiophene ring introduces a rigid, aromatic, and lipophilic element that can replace a natural amino acid side chain to modulate peptide-receptor interactions, enhance metabolic stability, or alter conformational preferences . The 3-yl substitution pattern offers a unique geometry compared to more common phenylalanine or 2-thienylalanine analogs, allowing medicinal chemists to explore novel chemical space in SAR campaigns. Its availability in both racemic and enantiopure forms [1] further supports its utility in this context.

Structure-Activity Relationship (SAR) Exploration of Thiophene-Containing Bioactives

This compound serves as a key tool for delineating the SAR of thiophene-containing pharmacophores. In projects where a thiophene moiety is identified as a core structural element for biological activity (e.g., as seen in certain kinase, GPCR, or ion channel modulators), 2-amino-3-(5-chlorothiophen-3-yl)propanoic acid can be incorporated to probe the effects of a specific regioisomeric attachment and halogen substitution. Its differentiation from the 2-yl isomer makes it an essential comparator for mapping the precise spatial requirements of a target binding site.

Asymmetric Synthesis and Chiral Pool Expansion

For researchers focused on asymmetric synthesis methodology or the expansion of the 'chiral pool', the individual enantiomers of this compound, such as (2R)-2-amino-3-(5-chlorothiophen-3-yl)propanoic acid (CAS: 1843427-55-3) [1], are valuable. They can be used as chiral auxiliaries, resolving agents, or as starting materials for the synthesis of more complex, enantiomerically pure molecules. The commercial availability of these enantiomers bypasses the need for a challenging and time-consuming chiral resolution step.

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